1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione
Description
Properties
CAS No. |
918147-04-3 |
|---|---|
Molecular Formula |
C17H14F2N2O3 |
Molecular Weight |
332.30 g/mol |
IUPAC Name |
1-[2-[6-(3,5-difluorophenyl)pyridin-3-yl]oxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14F2N2O3/c18-12-7-11(8-13(19)9-12)15-2-1-14(10-20-15)24-6-5-21-16(22)3-4-17(21)23/h1-2,7-10H,3-6H2 |
InChI Key |
AXBXKACDIDKSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOC2=CN=C(C=C2)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrrolidine-2,5-dione Core
The initial step involves the formation of the pyrrolidine-2,5-dione core. This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions. Common methods include:
Cyclization of Amino Acids : Using amino acids as starting materials, which undergo cyclization to form the pyrrolidine ring.
Condensation Reactions : Employing condensation reactions between diketones and amines to yield the desired core structure.
Reaction Conditions
The reaction conditions for synthesizing 1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione typically include:
Solvents : Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used due to their ability to solubilize reactants and facilitate reaction kinetics.
Bases : Strong bases such as sodium hydride or potassium carbonate are often employed to deprotonate substrates and promote nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Reactors : These reactors can enhance reaction efficiency and yield by providing better temperature control and mixing.
Purification Techniques : Advanced purification methods such as chromatography and crystallization are utilized to isolate the product with high purity.
This compound can undergo various chemical reactions that are crucial for further modifications:
Types of Reactions
Oxidation : The compound can be oxidized using potassium permanganate or chromium trioxide to yield carboxylic acids or other oxidized derivatives.
Reduction : Reduction can be performed using lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution : Nucleophilic substitution reactions can occur at the pyridinyl ether moiety using alkyl halides or acyl chlorides.
Common Reagents and Conditions
| Reaction Type | Reagent | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Alkyl halides | Presence of base (e.g., NaH) |
The compound exhibits significant potential in various fields:
Chemistry
Utilized as a building block in synthesizing more complex molecules due to its versatile functional groups.
Biology
Investigated for its bioactive properties, including anti-inflammatory and anticancer activities.
Medicine
Explored for therapeutic applications targeting specific biological pathways involved in disease progression.
Chemical Reactions Analysis
Types of Reactions
1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Molecular Properties
Key Observations :
- Target Compound vs. DIFLUFENZOPYR : Both contain 3,5-difluorophenyl groups, but the target compound’s ethyleneoxy-pyrrolidine-2,5-dione linkage contrasts with DIFLUFENZOPYR’s semicarbazide-nicotinic acid structure. This difference likely alters solubility (pyrrolidine-2,5-dione is more polar than nicotinic acid) and target selectivity .
- Target Compound vs.
Key Observations :
- Higher yields in Compounds 5–9 () correlate with optimized amine coupling steps, whereas the target compound’s synthesis may require specialized conditions for fluorine incorporation.
Pharmacological and Physicochemical Properties
- Bioactivity : DIFLUFENZOPYR () acts as a herbicide via auxin mimicry, while pyrrolidine-2,5-dione derivatives () show promise in kinase inhibition. The target compound’s bioactivity remains uncharacterized but may align with neuropharmacological applications due to structural resemblance to GABA analogs.
Biological Activity
1-(2-{[6-(3,5-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine backbone with a dione structure, which is critical for its biological activity. The presence of the difluorophenyl and pyridine moieties contributes to its interaction with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation in various assays. A study demonstrated that certain pyrrolidine derivatives effectively inhibited the growth of cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HT-29 | 5.0 |
| Compound B | TK-10 | 4.7 |
| This compound | Various | TBD |
The mechanism of action for pyrrolidine derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies suggest that these compounds may act as reversible inhibitors of the aromatase enzyme, which is involved in estrogen synthesis . This inhibition can lead to decreased estrogen levels and subsequent reduction in estrogen-dependent tumor growth.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that this compound may exhibit antimicrobial activity. A study highlighted the potential of related compounds in inhibiting bacterial growth, particularly against Gram-positive bacteria .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in cultured cancer cells compared to controls.
- In Vivo Studies : Preliminary in vivo studies using animal models indicated that treatment with this compound led to a reduction in tumor size and improved survival rates compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
